Cas no 2171966-67-7 (2-(3-propylpyrrolidin-2-yl)ethan-1-ol)

2-(3-Propylpyrrolidin-2-yl)ethan-1-ol is a chiral pyrrolidine derivative featuring a hydroxyl-functionalized ethyl side chain and a propyl substituent on the pyrrolidine ring. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The compound’s stereochemistry and functional groups enable its use in asymmetric synthesis, where it can serve as a building block for bioactive molecules or ligands in catalysis. Its balanced lipophilicity, conferred by the propyl group, enhances solubility in organic media while retaining moderate polarity due to the hydroxyl moiety. The pyrrolidine core further contributes to conformational rigidity, making it valuable for designing structurally constrained compounds.
2-(3-propylpyrrolidin-2-yl)ethan-1-ol structure
2171966-67-7 structure
商品名:2-(3-propylpyrrolidin-2-yl)ethan-1-ol
CAS番号:2171966-67-7
MF:C9H19NO
メガワット:157.253262758255
CID:6567989
PubChem ID:165722448

2-(3-propylpyrrolidin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(3-propylpyrrolidin-2-yl)ethan-1-ol
    • 2171966-67-7
    • EN300-1628648
    • インチ: 1S/C9H19NO/c1-2-3-8-4-6-10-9(8)5-7-11/h8-11H,2-7H2,1H3
    • InChIKey: SDGYFPMELYJOAD-UHFFFAOYSA-N
    • ほほえんだ: OCCC1C(CCC)CCN1

計算された属性

  • せいみつぶんしりょう: 157.146664230g/mol
  • どういたいしつりょう: 157.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(3-propylpyrrolidin-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1628648-10.0g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
10g
$7866.0 2023-06-04
Enamine
EN300-1628648-2.5g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
2.5g
$3585.0 2023-06-04
Enamine
EN300-1628648-0.1g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
0.1g
$1610.0 2023-06-04
Enamine
EN300-1628648-5.0g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
5g
$5304.0 2023-06-04
Enamine
EN300-1628648-500mg
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
500mg
$1757.0 2023-09-22
Enamine
EN300-1628648-1000mg
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
1000mg
$1829.0 2023-09-22
Enamine
EN300-1628648-0.25g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
0.25g
$1683.0 2023-06-04
Enamine
EN300-1628648-1.0g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
1g
$1829.0 2023-06-04
Enamine
EN300-1628648-0.05g
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
0.05g
$1537.0 2023-06-04
Enamine
EN300-1628648-50mg
2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2171966-67-7
50mg
$1537.0 2023-09-22

2-(3-propylpyrrolidin-2-yl)ethan-1-ol 関連文献

2-(3-propylpyrrolidin-2-yl)ethan-1-olに関する追加情報

Introduction to 2-(3-propylpyrrolidin-2-yl)ethan-1-ol and Its Significance in Modern Chemical Research

2-(3-propylpyrrolidin-2-yl)ethan-1-ol, identified by the CAS number 2171966-67-7, represents a compound of considerable interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidine core substituted with a propyl group and an ethanol moiety, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups within its framework positions it as a valuable scaffold for the development of novel therapeutic agents.

The CAS number 2171966-67-7 serves as a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and industrial applications. The compound's molecular structure, characterized by a six-membered heterocyclic ring (pyrrolidine) connected to an ethyl chain with an hydroxyl group at the terminal position, exhibits a balance of flexibility and rigidity that is often sought after in drug design. This structural motif is particularly relevant in the context of modulating receptor interactions and enhancing pharmacokinetic profiles.

In recent years, there has been a growing emphasis on the exploration of pyrrolidine derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. The presence of the propyl substituent in 2-(3-propylpyrrolidin-2-yl)ethan-1-ol introduces additional conformational possibilities, which can be exploited to fine-tune binding affinities and selectivity. Such modifications are critical for developing drugs that exhibit minimal off-target effects while maintaining high therapeutic efficacy.

One of the most compelling aspects of this compound is its potential application in the field of central nervous system (CNS) drug discovery. Pyrrolidine-based molecules have shown promise as intermediates for compounds targeting neurological disorders, including depression, anxiety, and neurodegenerative diseases. The ethanol side chain in 2-(3-propylpyrrolidin-2-yl)ethan-1-ol provides a versatile platform for further derivatization, enabling chemists to introduce additional functional groups that can enhance solubility, permeability, or metabolic stability.

Recent advancements in computational chemistry have further illuminated the significance of 2-(3-propylpyrrolidin-2-yl)ethan-1-ol. Molecular docking studies have suggested that this compound may interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are mediated by the pyrrolidine ring and the propyl substituent, which can adopt multiple orientations within the binding pocket. Such flexibility is often advantageous in drug design, as it allows for optimal alignment with the target receptor.

The synthesis of 2-(3-propylpyrrolidin-2-yl)ethan-1-ol presents an intriguing challenge for synthetic chemists. The construction of the pyrrolidine ring requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in facilitating these transformations. These techniques not only improve efficiency but also enable the introduction of complex functional groups with precision.

The pharmaceutical industry has taken note of the potential of CAS number 2171966-67-7 compounds like 2-(3-propylpyrrolidin-2-yl)ethan-1-ol. Several academic institutions and biotechnology companies have initiated programs to screen these derivatives for biological activity. Preliminary results indicate that certain analogs exhibit promising properties in preclinical models, suggesting their suitability for further development into clinical candidates. This underscores the importance of continued research in this area.

The role of computational tools in drug discovery cannot be overstated. Software platforms designed for molecular modeling and virtual screening have revolutionized the process by allowing researchers to predict binding affinities and optimize molecular structures before conducting wet lab experiments. In the case of 2-(3-propylpyrrolidin-2-yl)ethan-1-ol, these tools have been invaluable in identifying lead compounds that exhibit favorable pharmacokinetic profiles. By leveraging machine learning algorithms, scientists can accelerate the discovery process significantly.

Environmental considerations are also becoming increasingly important in chemical research. The development of sustainable synthetic routes for compounds like CAS number 2171966-67-7 derivatives is essential to minimize waste and reduce environmental impact. Green chemistry principles are being integrated into synthetic strategies, emphasizing atom economy, solvent recovery, and energy efficiency. These approaches not only align with regulatory requirements but also contribute to a more sustainable future for pharmaceutical manufacturing.

The future prospects for 2-(3-propylpyrrolidin-2-ylolethan -1 -ol are bright, given its versatile structure and potential applications across multiple therapeutic areas. As research progresses, new derivatives will likely emerge with enhanced properties tailored to specific disease targets. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量